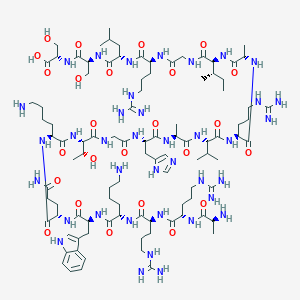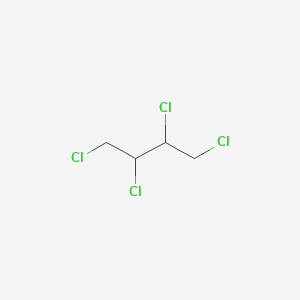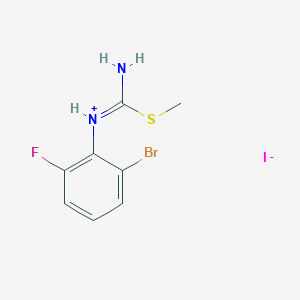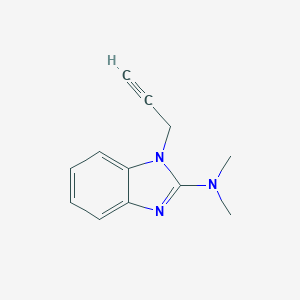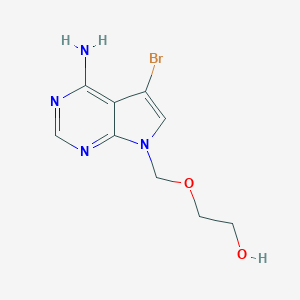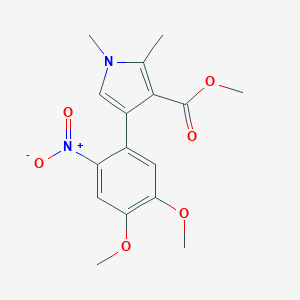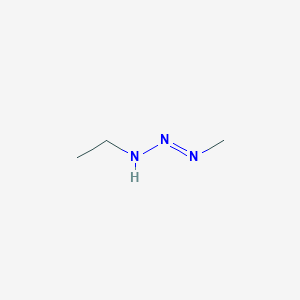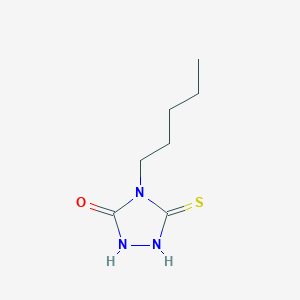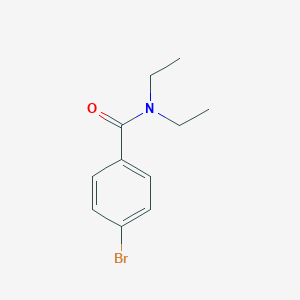
Lithium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trifluoromethanesulfonate, also known as Lithium triflate, is a salt with the chemical formula LiCF3SO3 . It is composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−). It is very hygroscopic . This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .
Molecular Structure Analysis
The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .Chemical Reactions Analysis
This compound is used in some lithium-ion batteries as a component of the electrolyte . It has been involved in reactions with lithium polysulfide (Li2S6) and methyl trifluoroacetate (CH3TFA) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.01 g/mol . It is a powder form substance with a melting point of >300 °C .Scientific Research Applications
Conductance Analysis : It is utilized for analyzing conductance data in various solvents such as water, propylene carbonate, acetonitrile, and methyl formate (Salomon, 1993).
Ionic Pairing Studies : The compound is used in studying ionic pairing in solvents like water, acrylonitrile, acetonitrile, and acetone (Alía et al., 1997).
Polymer Ionic Conductivity : It aids in understanding the effects of cations and anions on polymer ionic conductivity (Lee & Allcock, 2010).
Stereochemistry in Organic Synthesis : Lithium trifluoromethanesulfonate is involved in the acceleration of enolate formation from t-butyl β-hydroxy carboxylates, facilitating stereoselective synthesis of β-syn aldol adducts (Narasaka et al., 1986) and the stereoselective synthesis of optically active α-methyl esters (Petit et al., 1990).
Optical Films for Displays : It reduces stress-optical coefficients and thermal expansion in poly(methyl methacrylate) (PMMA), making it suitable for optical films in liquid crystal displays (Ito et al., 2018).
Lithium Battery Applications :
- As an electrolyte salt in lithium batteries due to good conductivity and high dissociation (Zhao et al., 2015).
- Enhancing the performance of lithium-air batteries (Di Giorgio et al., 2011).
- As an electrolyte in lithium batteries, specifically lithium nitrate and this compound ammoniates (Fahys & Herlem, 1991).
- In primary lithium batteries and as antistats for films due to its conductive nature (Savu, 2000).
- In LiTFSI-BEPyTFSI solutions for advanced lithium batteries, showing efficient charge-discharge performance (Fernicola et al., 2007).
- Improving stability in lithium-sulfur cells and stabilizing the solid electrolyte interphase (Agostini et al., 2015).
- In high-performing electrolyte systems for lithium-based energy storage devices (Haghani et al., 2022).
- Suppressing aluminum corrosion in lithium-ion batteries (Matsumoto et al., 2013).
Spectroscopic Studies :
- FT-Raman spectroscopy for investigating this compound solutions in various solvents (Alía & Edwards, 2001).
- In triflating reagents for high-throughput synthetic approaches (Wentworth et al., 2000).
Solid-State Lithium-Sulfur Batteries : Offering superior interfacial stability and high discharge capacities (Zhang et al., 2019).
Sensor Applications : LiOTf-doped PEEPS as a UV sensor for H2O or THF (Yuan & West, 1997).
Metallic Lithium Anode Stability : Exhibits high Coulombic efficiency and cycling stability in lithium rechargeable batteries (Fang et al., 2017).
Mechanism of Action
Target of Action
Lithium trifluoromethanesulfonate, also known as lithium triflate, is a salt composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−) . It is primarily used in the production of lithium-ion batteries .
Mode of Action
The lithium cation (Li+) in this compound interacts with the triflate anion (CF3SO3−; TfO−) to form a very hygroscopic salt . This hygroscopic nature allows the salt to absorb water from air humidity , which can influence its behavior in various applications, such as in lithium-ion batteries.
Pharmacokinetics
Given its use in lithium-ion batteries, its bioavailability is likely influenced by factors such as its hygroscopic nature and its stability under various environmental conditions .
Result of Action
In the context of lithium-ion batteries, the action of this compound enables the formation of greener and sustainable batteries for electrical energy storage . It improves the electrochemical and mechanical characteristics of the battery’s membrane .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its hygroscopic nature means that it readily absorbs water from air humidity . This can affect its behavior in applications like lithium-ion batteries, where moisture can influence the efficiency and lifespan of the battery.
Safety and Hazards
Lithium trifluoromethanesulfonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions
Cellular Effects
It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Temporal Effects in Laboratory Settings
It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time
Metabolic Pathways
Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium trifluoromethanesulfonate involves the reaction of Lithium hydroxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Lithium hydroxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Lithium hydroxide to a reaction vessel containing Trifluoromethanesulfonic acid", "Stir the reaction mixture at room temperature for several hours", "Cool the reaction mixture to 0°C and filter the precipitated Lithium trifluoromethanesulfonate", "Wash the precipitate with cold ether and dry under vacuum" ] } | |
CAS RN |
33454-82-9 |
Molecular Formula |
CHF3LiO3S |
Molecular Weight |
157.0 g/mol |
IUPAC Name |
lithium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
WDGKXRCNMKPDSD-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
[Li].C(F)(F)(F)S(=O)(=O)O |
Other CAS RN |
33454-82-9 |
Pictograms |
Irritant |
Related CAS |
1493-13-6 (Parent) |
synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




